molecular formula C₅₂H₅₈N₁₆O₄ B1161582 Linagliptin Ethyldimer

Linagliptin Ethyldimer

Cat. No.: B1161582
M. Wt: 971.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. Unlike other DPP-4 inhibitors, linagliptin exhibits non-linear pharmacokinetics due to its strong binding affinity to DPP-4, enabling sustained enzyme inhibition with once-daily dosing . Its molecular structure includes a xanthine scaffold and a 3-amino-piperidin-1-yl group, contributing to high selectivity and prolonged activity . Beyond glycemic control, linagliptin demonstrates pleiotropic effects, including anti-inflammatory, anti-thrombotic, and neuroprotective properties, as evidenced in preclinical and clinical studies .

Properties

Molecular Formula

C₅₂H₅₈N₁₆O₄

Molecular Weight

971.12

Synonyms

8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-(((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)amino)propyl)quinazolin-2-yl)methyl)-3-methyl-1H-purine-2,6(3H,

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Pharmacodynamic Profiles of DPP-4 Inhibitors

Compound IC50 (nM) Dissociation Rate (koff, /s) Sustained Inhibition (24h)
Linagliptin 1 3×10<sup>−5</sup> Yes
Sitagliptin 19 Not reported No
Alogliptin 24 Not reported No
Saxagliptin 50 Not reported No
Vildagliptin 62 ~3×10<sup>−4</sup> No

Glucose-Lowering Efficacy

In animal models, linagliptin (1 mg/kg) reduces glucose AUC by 50% within 2 hours post-administration, comparable to other DPP-4 inhibitors. However, it uniquely maintains a 20–30% AUC reduction even when administered 16 hours before glucose challenge, highlighting its prolonged efficacy .

Off-Target Therapeutic Effects

Anti-Inflammatory and Anti-Thrombotic Activity

Linagliptin suppresses TNF-α-induced inflammatory signaling and reduces tissue factor expression via the Akt/eNOS pathway in endothelial cells . It also inhibits thrombin-induced platelet aggregation by preserving cyclic AMP (cAMP) levels and mitochondrial function, delaying arterial thrombosis in mice .

Vitamin B12 Homeostasis

Linagliptin enhances intracellular uptake of vitamin B12 by inhibiting degradation of the transcobalamin receptor CD320, a mechanism distinct from other DPP-4 inhibitors. Clinical trials show reduced methylmalonic acid (MMA) levels in linagliptin-treated patients, indicating improved functional B12 status .

Central Nervous System (CNS) Effects

Linagliptin attenuates morphine withdrawal symptoms in mice by modulating GLP-1 receptor pathways, reducing anxiety and depressive behaviors .

Q & A

Basic Research Question: What are the current research gaps in the pharmacokinetic profile of Linagliptin Ethyldimer across diverse populations?

Answer:
Existing studies highlight the need for deeper investigation into interethnic variability in this compound metabolism. For instance, phase I studies in Japanese, Chinese, and Caucasian populations showed comparable pharmacokinetics , but these findings lack granularity in subgroups (e.g., age-stratified or comorbid populations). A methodological approach would involve:

  • Conducting population pharmacokinetic (PopPK) modeling to account for covariates like renal/hepatic function.
  • Using high-performance liquid chromatography (HPLC) to quantify plasma concentrations in diverse cohorts.
  • Incorporating genotyping (e.g., CYP450 isoforms) to identify metabolic outliers.
    Reference: Pharmacokinetic data from dedicated phase I studies and retrospective analyses in elderly CKD patients .

Advanced Research Question: How can in vitro and in vivo models be optimized to assess this compound’s efficacy in diabetic nephropathy?

Answer:
Current models often fail to replicate advanced diabetic nephropathy’s complexity. A robust experimental design should:

In vitro: Use human proximal tubule cells (HK-2) under hyperglycemic and uremic conditions to simulate nephropathy. Measure DPP-4 inhibition via fluorogenic substrate assays .

In vivo: Employ Zucker diabetic fatty (ZDF) rats with progressive renal decline. Monitor glomerular filtration rate (GFR) and urinary albumin-to-creatinine ratio (UACR) over 24 weeks.

Data integration: Apply Bayesian hierarchical models to reconcile discrepancies between in vitro potency and in vivo outcomes .
Reference: Experimental design principles from enzyme activity guidelines and statistical frameworks .

Basic Research Question: What methodological challenges arise when evaluating this compound’s safety in elderly populations with polypharmacy?

Answer:
Key challenges include drug-drug interaction (DDI) risks and confounding comorbidities. A systematic approach involves:

  • Drug interaction screening: Use PBPK (physiologically based pharmacokinetic) modeling to predict DDIs with common geriatric medications (e.g., warfarin, NSAIDs).
  • Adverse event (AE) stratification: Apply MedDRA terminology to categorize AEs by severity and causality, leveraging electronic health records (EHRs) for longitudinal analysis.
  • Confounder adjustment: Employ propensity score matching to isolate Linagliptin-specific effects .
    Reference: Retrospective safety data in elderly CKD cohorts and statistical adjustment methods .

Advanced Research Question: How can contradictory findings on this compound’s renoprotective effects be resolved?

Answer:
Contradictions arise from heterogeneous endpoints (e.g., HbA1c vs. hard renal outcomes). A resolution strategy includes:

  • Unified endpoint selection: Adopt KDIGO criteria (e.g., sustained ≥40% eGFR decline) across studies.
  • Mechanistic studies: Perform transcriptomic profiling of kidney biopsies to link DPP-4 inhibition to fibrosis pathways.
  • Meta-analysis: Pool data from randomized trials using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., baseline eGFR) .
    Reference: Guidelines for data contradiction analysis and renal outcome studies .

Basic Research Question: What ethical considerations are critical when designing clinical trials for this compound in vulnerable populations?

Answer:
Key considerations include:

  • Informed consent: Develop simplified consent forms with visual aids for cognitively impaired elderly patients.
  • Risk minimization: Implement DSMB (Data Safety Monitoring Board) oversight for early termination rules if severe hypoglycemia exceeds pre-specified thresholds.
  • Equity: Ensure enrollment reflects demographic diversity (e.g., gender, ethnicity) per FDA Diversity Guidance .
    Reference: Ethical frameworks for vulnerable populations and trial design checklists .

Advanced Research Question: What experimental methodologies validate this compound’s stability under varying storage conditions?

Answer:
Stability studies require:

  • Forced degradation assays: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Quantify degradation products via LC-MS/MS .
  • Long-term stability: Store batches at -20°C, 4°C, and 25°C for 24 months. Assess potency monthly using USP-NF monograph methods .
  • Statistical analysis: Apply Arrhenius equation to predict shelf-life acceleration factors .
    Reference: Chemical stability protocols and pharmacopeial standards .

Table 1: Key Methodological Tools for this compound Research

Research FocusMethod/ToolApplication ExampleReference
PharmacokineticsPopPK ModelingEthnic variability analysis
EfficacyFluorogenic DPP-4 AssaysIn vitro potency measurement
SafetyPBPK ModelingDrug-drug interaction prediction
StabilityLC-MS/MSDegradation product identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.